

Structure Elucidation of 2-(2,2-Difluorocyclopropyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2,2-Difluorocyclopropyl)ethanol

Cat. No.: B180354

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the anticipated structural elucidation of **2-(2,2-difluorocyclopropyl)ethanol**. Due to the absence of publicly available experimental data for this specific compound, this document presents a comprehensive analysis based on predictive models and spectroscopic data from closely related structural analogs, primarily (2,2-difluorocyclopropyl)methanol. This guide provides predicted spectroscopic data, including ^1H , ^{13}C , and ^{19}F Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for the characterization of analogous compounds are also described to serve as a practical reference for researchers.

Introduction

2-(2,2-Difluorocyclopropyl)ethanol is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of a gem-difluorocyclopropyl moiety can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and conformational preferences. Accurate and comprehensive structure elucidation is the cornerstone of any chemical research and development program. This guide provides a detailed predictive framework for the characterization of this target molecule.

Predicted Physicochemical Properties

The basic properties of **2-(2,2-difluorocyclopropyl)ethanol** can be estimated based on its structure and comparison with known analogs.

| Property | Predicted Value |
|-------------------|--|
| Molecular Formula | C ₅ H ₈ F ₂ O |
| Molecular Weight | 122.11 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~140-150 °C (estimated) |
| Density | ~1.2 g/mL (estimated) |

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **2-(2,2-difluorocyclopropyl)ethanol**. These predictions are derived from the known spectral characteristics of (2,2-difluorocyclopropyl)methanol and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to CFCl₃ for ¹⁹F NMR.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
|----------------------------------|--------------|-------------|------------------------------------|--|
| ~3.80 | t | 2H | CH ₂ OH | J _{H,H} = 6.5 |
| ~1.80 | m | 2H | CH ₂ CH ₂ OH | J _{gem} = -4.5, J _{H,F(cis)} = 12.0, J _{H,F(trans)} = 8.0 |
| ~1.60 | m | 1H | CH-CH ₂ | |
| ~1.40 | m | 1H | CHaHb (cyclopropyl) | |
| ~1.15 | m | 1H | CHaHb (cyclopropyl) | J _{gem} = -4.5, J _{H,F(cis)} = 8.0, J _{H,F(trans)} = 12.0 |
| (variable) | br s | 1H | OH | |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Assignment | Predicted C-F Coupling (J _{C,F} , Hz) |
|----------------------------------|------------------------------------|--|
| ~114.0 | CF ₂ | 1J _{C,F} ≈ 285 |
| ~60.0 | CH ₂ OH | 2J _{C,F} ≈ 10 |
| ~35.0 | CH ₂ CH ₂ OH | |
| ~20.0 | CH-CH ₂ | |
| ~15.0 | CH ₂ (cyclopropyl) | 2J _{C,F} ≈ 10 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
|----------------------------------|--------------|--|
| ~ -135.0 | ddd | $2J_{F,F} \approx 160$, $J_{F,H(gem)} \approx 12.0$, $J_{F,H(vic)} \approx 8.0$ |
| ~ -145.0 | ddd | $2J_{F,F} \approx 160$, $J_{F,H(gem)} \approx 8.0$, $J_{F,H(vic)} \approx 12.0$ |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of **2-(2,2-difluorocyclopropyl)ethanol** is expected to show a molecular ion peak (M^+) and characteristic fragmentation patterns.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z | Proposed Fragment |
|-----|-------------------|
| 122 | $[M]^+\bullet$ |
| 103 | $[M - F]^+$ |
| 91 | $[M - CH_2OH]^+$ |
| 77 | $[C_4H_4F]^+$ |
| 31 | $[CH_2OH]^+$ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and aliphatic C-H and C-F bonds.

Table 5: Predicted Infrared Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |
|-------------------|---------------|-------------------------|
| 3600-3200 | Broad, Strong | O-H stretch |
| 3080-3000 | Medium | Cyclopropyl C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| 1200-1000 | Strong | C-F stretch |
| 1050 | Strong | C-O stretch |

Experimental Protocols

While specific experimental data for the target molecule is unavailable, the following are generalized protocols for the synthesis and characterization of similar fluorinated cyclopropyl alcohols.

Synthesis of (2,2-Difluorocyclopropyl)methanol (Analog)

A common route to gem-difluorocyclopropanes is through the addition of difluorocarbene to an alkene.^{[1][2]}

Protocol:

- To a solution of allyl alcohol in a suitable solvent (e.g., diglyme), add a difluorocarbene precursor such as sodium chlorodifluoroacetate (ClCF₂COONa).
- Heat the reaction mixture to induce decomposition of the precursor and formation of difluorocarbene.
- The in-situ generated difluorocarbene undergoes a [2+1] cycloaddition with the double bond of allyl alcohol to yield (2,2-difluorocyclopropyl)methanol.
- The product is then purified using standard techniques such as distillation or column chromatography.

NMR Spectroscopy

Protocol:

- Prepare a ~5-10 mg/mL solution of the analyte in a deuterated solvent (e.g., CDCl₃).
- Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz).
- Process the spectra using appropriate software to determine chemical shifts, multiplicities, coupling constants, and integrations.

Mass Spectrometry

Protocol:

- Introduce a dilute solution of the analyte into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
- Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
- Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Infrared Spectroscopy

Protocol:

- Obtain the IR spectrum of the neat liquid sample using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Record the spectrum over the range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the structure and logical relationships for the analysis of **2-(2,2-difluorocyclopropyl)ethanol**.

Caption: Molecular structure of **2-(2,2-Difluorocyclopropyl)ethanol**.

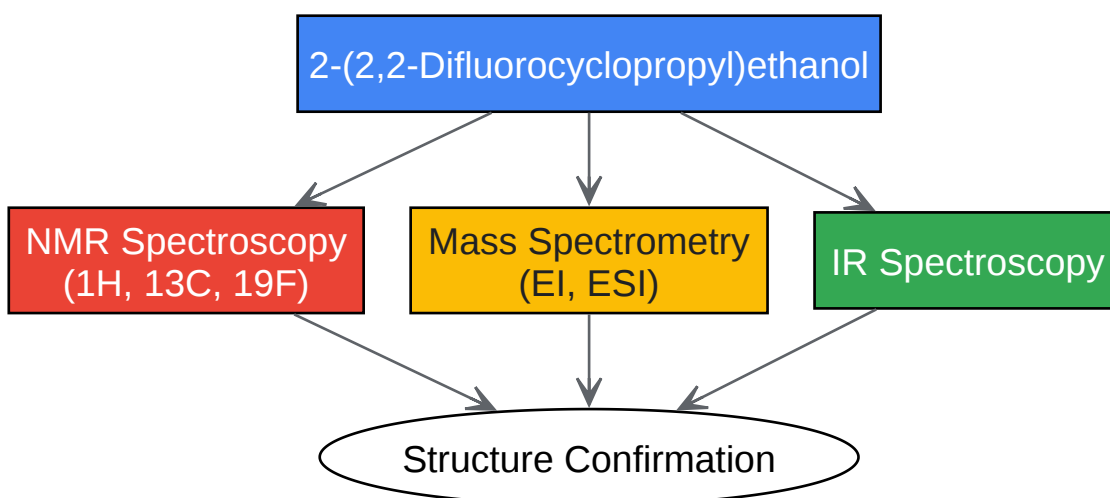


Figure 2: Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic structure elucidation.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for **2-(2,2-difluorocyclopropyl)ethanol**. By leveraging data from close structural analogs and fundamental spectroscopic principles, a comprehensive set of expected spectral characteristics has been compiled. The provided experimental protocols for analogous compounds offer a practical starting point for researchers aiming to synthesize and characterize this and related molecules. This document serves as a valuable resource for scientists and professionals in the fields of chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Structure Elucidation of 2-(2,2-Difluorocyclopropyl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180354#structure-elucidation-of-2-2-2-difluorocyclopropyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com